molecular formula C9H11ClO3S B1322236 4-Isopropoxybenzenesulfonyl chloride CAS No. 98995-40-5

4-Isopropoxybenzenesulfonyl chloride

Cat. No. B1322236
CAS RN: 98995-40-5
M. Wt: 234.7 g/mol
InChI Key: IJWCRHKAQNFJLT-UHFFFAOYSA-N
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Description

4-Isopropoxybenzenesulfonyl chloride is a chemical compound that belongs to the class of organic compounds known as arenesulfonyl chlorides. These compounds are characterized by a sulfonyl chloride group (SO2Cl) attached to an aromatic ring. While the provided papers do not directly discuss 4-isopropoxybenzenesulfonyl chloride, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of 4-isopropoxybenzenesulfonyl chloride.

Synthesis Analysis

The synthesis of arenesulfonyl chlorides typically involves the sulfonation of an aromatic compound followed by chlorination. The papers do not detail the synthesis of 4-isopropoxybenzenesulfonyl chloride specifically, but they do discuss related compounds. For instance, the synthesis of 3,5-dibromo-4-hydroxybenzenesulfonyl chloride involves bromination and subsequent sulfonation and chlorination steps . This information can be used as a reference for the synthesis of 4-isopropoxybenzenesulfonyl chloride, which would likely follow a similar pathway with appropriate modifications to introduce the isopropoxy group.

Molecular Structure Analysis

The molecular structure of arenesulfonyl chlorides is influenced by the substituents on the aromatic ring. The paper on 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) provides detailed structural information through X-ray diffraction studies . It reveals that steric hindrance can lead to bond length and bond-angle distortions, particularly around the sulfonyl chloride group. Although the exact structure of 4-isopropoxybenzenesulfonyl chloride is not provided, it can be inferred that the presence of the isopropoxy group would similarly affect the molecular geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

The reactivity of arenesulfonyl chlorides is typically characterized by their ability to form sulfene intermediates and react with bases. The first paper discusses the reaction of 3,5-dibromo-4-hydroxybenzenesulfonyl chloride with weak bases and the formation of a "quinoid sulfene" intermediate . This suggests that 4-isopropoxybenzenesulfonyl chloride may also undergo similar reactions with bases, potentially leading to the formation of sulfene intermediates or other reaction products depending on the reaction conditions.

Physical and Chemical Properties Analysis

Arenesulfonyl chlorides generally have distinct physical and chemical properties, such as melting points, boiling points, solubility, and reactivity towards nucleophiles. The papers do not provide specific data on 4-isopropoxybenzenesulfonyl chloride, but the properties of TPSCl, such as its orthorhombic crystal structure and specific selectivity as a condensing agent, are discussed . These properties are influenced by the molecular structure and steric effects, which would also be relevant to the physical and chemical properties of 4-isopropoxybenzenesulfonyl chloride.

Scientific Research Applications

  • Chemical Activation and Binding : 4-Fluorobenzenesulfonyl chloride, similar in structure to 4-Isopropoxybenzenesulfonyl chloride, has been used as an activating agent for covalent attachment of biologicals to solid supports. This method is applicable for enzymes, antibodies, and other biologicals, retaining their biological function (Chang, Gee, Smith, & Lake, 1992).

  • Liquid Chromatography–Mass Spectrometry (LC–MS) Enhancement : In liquid chromatography–mass spectrometry, derivatives of 4-Isopropoxybenzenesulfonyl chloride, like 4-nitrobenzenesulfonyl chloride, have been used to increase detection responses of estrogens in biological fluids. This method allows reproducible and accurate quantification of hormones, useful in diagnosing fetoplacental function (Higashi, Takayama, Nishio, Taniguchi, & Shimada, 2006).

  • Synthesis of Biologically Active Compounds : Derivatives of 4-Isopropoxybenzenesulfonyl chloride have been used as intermediates in the synthesis of various biologically active compounds. An example includes its use in the synthesis of key intermediates for Coenzyme Q10, showcasing its relevance in pharmaceutical manufacturing (Mu, Luo, Fu, Zhang, Yu, & Zu, 2011).

  • Solid-Phase Synthesis Applications : Polymer-supported benzenesulfonamides prepared using derivatives of 4-Isopropoxybenzenesulfonyl chloride, like 2/4-nitrobenzenesulfonyl chloride, have been key in various chemical transformations, including solid-phase synthesis. These processes are integral in developing diverse chemical scaffolds, beneficial for pharmaceutical research (Fülöpová & Soural, 2015).

  • yclodextrin Interaction Studies**: In the study of cyclodextrin and surfactant mixed systems, derivatives like 4-methoxybenzenesulfonyl chloride have been used to investigate hydrolysis kinetics. This research provides insights into the interactions between cyclodextrins and surfactants, which are crucial for understanding their behavior in various applications, including drug delivery systems (García‐Río, Méndez, Paleo, & Sardina, 2007).
  • Vibrational Spectroscopic Studies : The vibrational spectroscopic properties of derivatives like 4-Cyano-2-methoxybenzenesulfonyl Chloride have been extensively studied. These studies are significant in understanding the molecular structure and chemical properties of such compounds, which are present in many biologically active molecules (Nagarajan & Krishnakumar, 2018).

  • Antimicrobial Applications : Derivatives of 4-Isopropoxybenzenesulfonyl chloride have been used in the synthesis of compounds with antimicrobial properties. For instance, the synthesis and application of 4-aminobenzenesulfonic acid–chloro–triazine adduct on cotton fabrics to impart durable antimicrobial properties is one such application, demonstrating its potential in the textile industry (Son, Kim, Ravikumar, & Lee, 2006).

  • Synthesis of Secondary Amines and Diamines : 2,4-Dinitrobenzenesulfonamides, prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, have been used for the synthesis of a wide variety of secondary amines and diamines. This demonstrates the utility of 4-Isopropoxybenzenesulfonyl chloride derivatives in organic synthesis, particularly in the preparation of complex organic molecules (Fukuyama, Cheung, Jow, Hidai, & Kan, 1997).

Safety And Hazards

4-Isopropoxybenzenesulfonyl chloride is classified as a skin corrosive 1B . It causes severe skin burns and eye damage . It is also harmful if swallowed . Precautionary measures include avoiding breathing dusts or mists, wearing protective gloves, clothing, and face protection, and washing hands and face thoroughly after handling .

properties

IUPAC Name

4-propan-2-yloxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWCRHKAQNFJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624849
Record name 4-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxybenzenesulfonyl chloride

CAS RN

98995-40-5
Record name 4-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(propan-2-yloxy)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
XY Zhu, HM Chen, L Zhang, YX Qin… - Chemical Biology & Drug …, 2023 - Wiley Online Library
… Compound 7 was acylated with 4- isopropoxybenzenesulfonyl chloride to produce A3 (yield: 42.0%). Compound 8 was condensed with various amines and subsequently subjected to C…
Number of citations: 3 onlinelibrary.wiley.com
D Yasuda, T Ohe, K Takahashi, R Imamura… - Free Radical …, 2020 - Taylor & Francis
… Benzenesulfonyl chloride, 4-chlorobenzensulfonyl chloride, 4-methylbenzensulfonyl chloride, 4-isopropoxybenzenesulfonyl chloride, 4-nitro-1-naphtylamine, and 4-…
Number of citations: 26 www.tandfonline.com

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